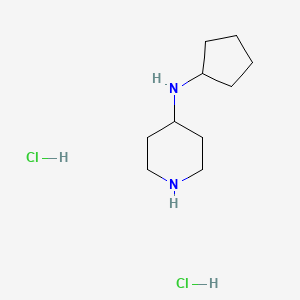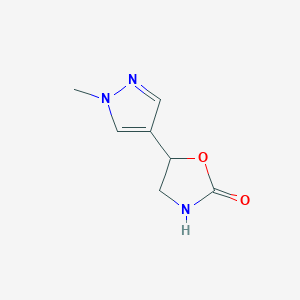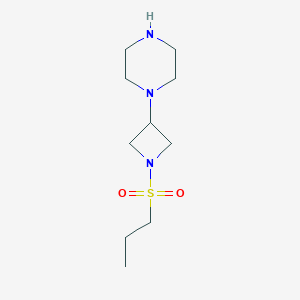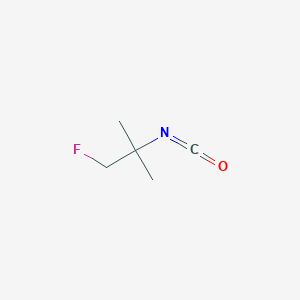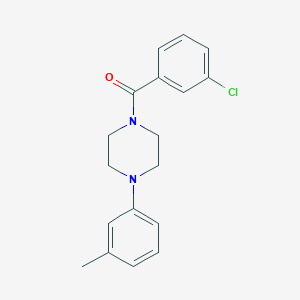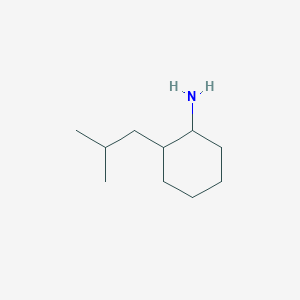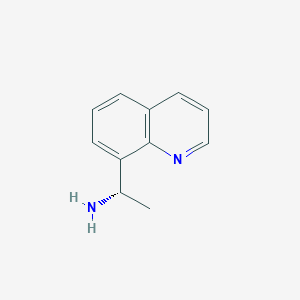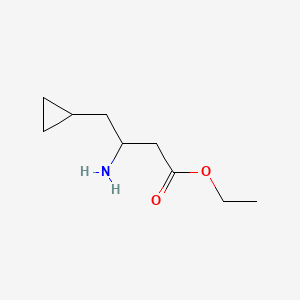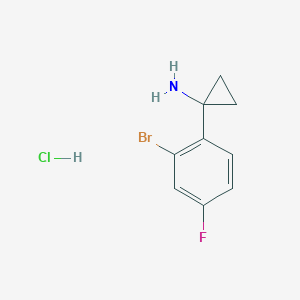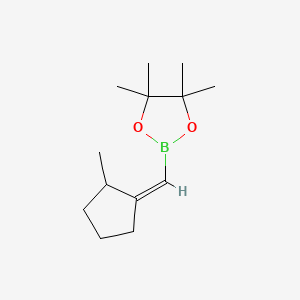
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a methylcyclopentylidene group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclopentylidene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the boronic acid reacts with a halogenated cyclopentylidene compound in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenated compounds and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction produces borohydrides. Substitution reactions can yield a variety of functionalized boron compounds.
Aplicaciones Científicas De Investigación
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which (Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. Additionally, the compound can participate in catalytic cycles, where it facilitates the formation or cleavage of chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylboranes: These compounds contain a boron atom bonded to a cyclopentadienyl ring and exhibit similar reactivity.
Boronic Acids: These compounds contain a boron atom bonded to hydroxyl groups and are widely used in organic synthesis.
Boranes: These compounds contain a boron atom bonded to hydrogen atoms and are used as reducing agents.
Uniqueness
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability compared to other boron compounds. The presence of the methylcyclopentylidene group also enhances its utility in specific synthetic applications.
Propiedades
Fórmula molecular |
C13H23BO2 |
|---|---|
Peso molecular |
222.13 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9- |
Clave InChI |
IWVYKDXKLDPBST-LUAWRHEFSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



